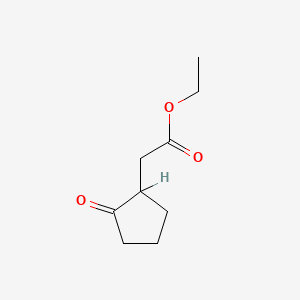

Ethyl 2-oxocyclopentylacetate

Overview

Description

Ethyl 2-oxocyclopentylacetate is an organic compound with the molecular formula C9H14O3. It is a clear, colorless to yellowish liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, pesticides, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxocyclopentylacetate can be synthesized through several methods. One common method involves the esterification of 2-oxocyclopentylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or extraction .

Industrial Production Methods: In industrial settings, diethyl adipate is often used as a starting material. The process involves condensation, substitution, hydrolysis, decarboxylation, and esterification reactions. Sodium ethoxide in ethanol is used to catalyze the cyclization of diethyl adipate, followed by esterification with lithium chloride as a catalyst. This method optimizes reaction conditions, reduces reaction time, and increases yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxocyclopentylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxocyclopentylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry: It is used in the production of pesticides, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-oxocyclopentylacetate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with biological targets, such as receptors or enzymes, to exert their effects. The exact pathways and targets depend on the specific application and the nature of the metabolites formed .

Comparison with Similar Compounds

Ethyl 2-oxocyclopentylacetate can be compared with other similar compounds, such as:

- Ethyl 2-oxocyclopentaneacetate

- Ethyl 2-oxocyclopentyl acetate

- Cyclopentaneacetic acid, 2-oxo-, ethyl ester

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific ester and ketone functionalities, which make it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2-oxocyclopentylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

- IUPAC Name : Ethyl 2-(2-oxocyclopentyl)acetate

- CAS Number : 20826-94-2

The structure of this compound features a cyclopentane ring with an oxo group and an acetate moiety, which contributes to its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through a reaction involving ethyl formate and cyclopentanol, using zirconium chloride as a catalyst . This synthetic route allows for the production of the compound in a laboratory setting, facilitating further biological studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structure may play a crucial role in its interaction with microbial cell membranes, thereby inhibiting growth.

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. The compound's ability to scavenge free radicals was evaluated using standard assays, showing promising results that warrant further investigation .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound had an inhibitory effect comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an alternative treatment for bacterial infections.

-

Antioxidant Evaluation :

- In vitro tests using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated that the compound effectively reduced radical concentrations. The IC50 value was calculated, suggesting significant antioxidant activity.

-

Mechanistic Studies :

- Further investigations into the mechanism of action revealed that this compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This finding aligns with the observed antimicrobial activity and provides insights into its potential therapeutic applications.

Data Table: Summary of Biological Activities

| Biological Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against multiple strains |

| Antioxidant | DPPH Radical Scavenging | Significant IC50 values |

| Mechanistic Investigation | Cell Lysis Assay | Disruption of cell wall synthesis |

Properties

IUPAC Name |

ethyl 2-(2-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKFKUFBDXYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369078 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-94-2 | |

| Record name | Ethyl 2-oxocyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed synthesis methods for ethyl 2-oxocyclopentylacetate?

A1: Traditional synthesis methods for this compound may suffer from drawbacks like long reaction times, the use of environmentally unfriendly solvents, and lower yields. The new methods described in the research articles [, ] offer several advantages:

- Simplified Process: Both utilize diethyl adipate as a starting material and employ a one-pot method [] or fewer steps [] compared to traditional approaches, simplifying the process and potentially reducing production costs.

- Improved Yield: Optimized reaction conditions and process improvements lead to a higher overall yield of the desired product [, ].

- Environmental Benefits: The new methods reduce the use of harmful solvents like toluene and minimize waste generation [], contributing to a more sustainable production process.

Q2: What is the role of this compound in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. For example, it reacts with di-endo- or di-exo-3-aminobicyclo[2.2.1]hept-5-ene-2-carbohydrazides to produce norbornene-condensed 9-amino-1,9-diazatricyclo[6.4.0.04,8]dodecane-2,10-diones []. These complex molecules can potentially serve as precursors for further synthesis or exhibit interesting biological activities.

Q3: What are the future directions for research on this compound?

A3: While the provided research highlights the efficient synthesis of this compound, further research could explore:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.